molecular formula C9H11BrO B1340641 1-(Bromomethyl)-4-ethoxybenzene CAS No. 2606-57-7

1-(Bromomethyl)-4-ethoxybenzene

Cat. No. B1340641
CAS RN: 2606-57-7
M. Wt: 215.09 g/mol
InChI Key: QAYLIWBLUTYRTC-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-4-ethoxybenzene” is a brominated derivative of ethoxybenzene . It is employed as an intermediate for organic synthesis and pharmaceutical .


Synthesis Analysis

The synthesis of brominated derivatives like “1-(Bromomethyl)-4-ethoxybenzene” can involve different strategies . For instance, the bromination of derivatives can lead to various brominated products . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-4-ethoxybenzene" .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-4-ethoxybenzene” is influenced by its bromomethyl group, which can participate in further chemical transformations . The conformational preferences of brominated derivatives have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated derivatives can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted systems shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated derivatives are influenced by their molecular structure. For example, the conformational analysis of brominated derivatives reveals the thermodynamic equilibrium between axial and equatorial conformers.

Scientific Research Applications

Controlled Radical Polymerization of Styrene

1-(Bromomethyl)-4-ethoxybenzene has been employed in the controlled radical polymerization of styrene . This process allows for the production of polymers with a well-defined structure and potentially unique properties .

Asymmetric Esterification of Benzoic Acid

This compound has been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This process is important in the production of chiral compounds, which are crucial in many areas of chemistry, including pharmaceuticals .

Synthesis of Bromine Terminated Polymers

1-(Bromomethyl)-4-ethoxybenzene has been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This process is important in the production of block copolymers, which have a wide range of applications, including drug delivery systems .

Synthesis of Block Copolymers

This compound has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . Block copolymers have a wide range of applications, including in the creation of nanomaterials .

Synthesis of Cyclopropanes

1-(Bromomethyl)-4-ethoxybenzene has been used in the synthesis of cyclopropanes. Cyclopropanes are important in organic chemistry and have applications in pharmaceuticals.

Synthesis of Heterocycles

This compound has been used in the synthesis of heterocycles. Heterocycles are a class of organic compounds that contain at least one atom other than carbon in their ring structure, and they are crucial in many areas of chemistry, including pharmaceuticals.

Synthesis of Other Organic Compounds

1-(Bromomethyl)-4-ethoxybenzene has been used in the synthesis of other organic compounds. This highlights the versatility of this compound in organic synthesis.

Alkylating Agent in Peptide Synthesis

This compound has been used as an alkylating agent in peptide synthesis. Alkylation is a crucial step in many synthetic processes, including the production of peptides.

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-4-ethoxybenzene” is not entirely clear from the available literature .

Safety and Hazards

“1-(Bromomethyl)-4-ethoxybenzene” should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1-(bromomethyl)-4-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYLIWBLUTYRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563911
Record name 1-(Bromomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-ethoxybenzene

CAS RN

2606-57-7
Record name 1-(Bromomethyl)-4-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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